5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-7-10-4-5-2-1-3-9-6(5)11-7/h4H,1-3H2,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHMEOOBIFYRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2NC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539708 | |
| Record name | 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97482-20-7 | |
| Record name | 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97482-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine-2,3-dione, while reduction may produce tetrahydropyrido[2,3-d]pyrimidin-2-amine derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Ring Position and Substitution Effects
Pyrido[4,3-d]pyrimidin-2-amine Derivatives
- Structure : Differs in the fusion position of the pyridine and pyrimidine rings ([4,3-d] vs. [2,3-d]).
- Properties : Exhibits higher rigidity due to the fused ring geometry, influencing binding to targets like BET bromodomains (BDs). For example, N-acetylated pyrido[4,3-d]pyrimidin-4(1H)-one derivatives show enhanced affinity for BRD3 BDs (Kd < 100 nM) compared to [2,3-d] isomers .
- Applications : Used as precursors for tetrahydropteroic acid derivatives, suggesting roles in folate metabolism pathways .
Thieno[2,3-d]pyrimidine Analogues
- Structure: Replaces the pyridine ring with a thiophene (e.g., 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-amine).
- For instance, compound 6 (a methoxy-substituted derivative) demonstrated potent cytotoxicity (IC₅₀ = 0.8 µM in leukemia cells) .
- Synthesis : Prepared via cyclization with formamidine acetate in DMF, yielding 70–85% purity .
Substituted Derivatives
- 4-Chloro Variant : 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (C₇H₉ClN₄, MW 184.63 g/mol) introduces a chlorine atom at position 4, enhancing electrophilicity and enabling nucleophilic substitution reactions. This derivative is critical in kinase inhibitor optimization .
- Fluorophenyl/Nitro Derivatives : Compounds like 6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine exhibit altered electronic profiles, improving interactions with hydrophobic enzyme pockets .
Physicochemical and Pharmacokinetic Properties
Biological Activity
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound with significant biological activity. Research has indicated its potential in various therapeutic areas, particularly in cancer treatment and as an inhibitor of specific enzymes involved in cellular processes.
- Chemical Formula : C₇H₉N₃
- CAS Number : 97482-20-7
- Molecular Weight : 135.17 g/mol
The compound primarily acts as an inhibitor of various kinases and enzymes, which play crucial roles in cell signaling pathways. Notably, it has been found to exhibit inhibitory effects on:
- Dihydrofolate reductase (DHFR) : This enzyme is critical for DNA synthesis and repair. Inhibition can lead to reduced proliferation of cancer cells .
- Calmodulin-dependent protein kinase II (CaMKII) : A study reported that certain derivatives of pyrido[2,3-d]pyrimidines showed significantly higher inhibition rates compared to traditional inhibitors like KN-93 .
Antitumor Activity
This compound and its derivatives have been investigated for their antitumor properties. The following table summarizes some key findings from recent studies:
| Compound | Target Enzyme/Pathway | Activity Level | Reference |
|---|---|---|---|
| This compound | DHFR | High Affinity | |
| Derivative with ethyl substitution | EPH receptor family | Four-fold increase | |
| 8p derivative | CaMKII | 25-fold higher than KN-93 |
Inhibition Studies
Inhibition studies have shown that the activity of the compound is influenced by the substitution pattern on the pyrido ring. For example:
- Compounds with ethyl groups at specific positions demonstrated enhanced biological activity compared to their methylated counterparts .
- Selectivity for targets such as tyrosine kinases has been noted, making these compounds viable candidates for targeted cancer therapies .
Case Studies
- Inhibition of DHFR : A study demonstrated that derivatives of this compound effectively inhibited DHFR with a mechanism that reduces tetrahydrofolate levels necessary for pyrimidine synthesis. This was linked to decreased tumor cell proliferation in vitro .
- Targeting EPH Receptors : Another study highlighted a derivative's ability to target EPH receptors overexpressed in certain cancers. This specificity could lead to reduced side effects compared to non-selective chemotherapeutics .
Q & A
Q. Basic
- Structural confirmation : NMR spectroscopy (¹H/¹³C) identifies aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 2.5–5.0 ppm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity, while mass spectrometry (ESI-MS) confirms molecular weight .
- Physicochemical properties : Predicted data (e.g., boiling point: 361.4±35.0°C; pKa: -1.81±0.20) can guide experimental validation via differential scanning calorimetry (DSC) .
How do structural modifications influence the biological activity of this compound derivatives?
Q. Advanced
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃ at position 4) enhances binding to enzymatic targets (e.g., kinase inhibitors) by modulating electron density .
- Heterocyclic fusion : Benzothieno or imidazo moieties improve pharmacokinetic profiles (e.g., logP reduction by 0.5–1.0 units) but may reduce aqueous solubility .
- Activity validation : In vitro assays (IC₅₀ measurements) paired with docking studies (AutoDock Vina) correlate substituent position with target affinity .
How should researchers address contradictions between predicted and experimental physicochemical data?
Advanced
Discrepancies in properties like pKa or density often arise from:
- Computational limitations : Predicted pKa values (e.g., -1.81±0.20 ) may deviate from experimental titrations due to solvent effects.
- Crystal packing : X-ray crystallography (e.g., PDB ID: JE7 ) reveals intermolecular interactions altering melting points or solubility.
Methodology : - Validate predictions via experimental techniques (e.g., potentiometric titration for pKa).
- Use solid-state NMR to assess crystallinity-driven density variations .
What strategies optimize reaction yields in large-scale synthesis?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, achieving >80% yields in cyclization steps .
- Catalysis : Pd/C or Ni catalysts enhance coupling reactions (e.g., Suzuki-Miyaura) for aryl-substituted derivatives .
- Process intensification : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by minimizing residence time .
How can computational modeling predict the reactivity of this compound?
Q. Advanced
- DFT calculations : Gaussian 09 simulations (B3LYP/6-31G*) map electron density to identify nucleophilic/electrophilic sites (e.g., amine group reactivity) .
- MD simulations : GROMACS trajectories (100 ns) predict stability in biological membranes, guiding prodrug design .
- ADMET profiling : SwissADME predicts bioavailability (e.g., %ABS = 65–75) and CYP450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
